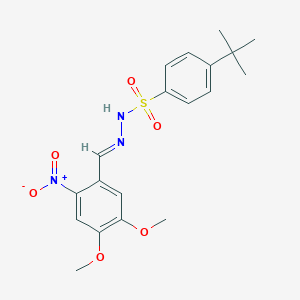![molecular formula C21H24N4OS B5513088 5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)
5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides under various conditions. For example, the basic nucleus of a related compound was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions (Singh & Kandel, 2013). Such methodologies could potentially be adapted for the synthesis of the target compound by introducing the appropriate functional groups at the necessary steps.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been elucidated using various spectroscopic techniques. For instance, a study on a similar compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, revealed its stable tautomer and provided insights into its geometric, electronic, and non-linear optical properties (Nadeem et al., 2017). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
科学的研究の応用
Antimicrobial Activity
Research indicates that triazole derivatives, including compounds similar to the one , have been synthesized and tested for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various microorganisms, underscoring their potential in developing new antimicrobial agents (Bektaş et al., 2010). Another study focusing on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide also revealed their promising antimicrobial activities (Bayrak et al., 2009).
Oxidative Stress Reduction
Thiazolo[3,2-b]-1,2,4-triazoles and their derivatives have been investigated for their ability to prevent ethanol-induced oxidative stress in liver and brain tissues of mice, suggesting that certain condensed thiazolo-triazole compounds may help control ethanol-induced oxidative stress in an organ-selective manner (Aktay et al., 2005).
Synthesis and Reactivity Studies
Studies on the synthesis, spectroscopic characterization, reactivity, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings have been conducted. These compounds showed significant inhibitory potentials and potent antioxidant activities, indicating their utility in medicinal chemistry and drug development (Pillai et al., 2019).
Potential Anticancer Properties
The anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives has been explored, with some compounds screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. This research points to the potential use of triazole derivatives in cancer treatment (Bekircan et al., 2008).
作用機序
1,2,4-Triazole derivatives are amphoteric in nature, forming salts with acids as well as bases, and have special affinity towards metal surface displacing water molecules on the surface . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .
将来の方向性
特性
IUPAC Name |
3-ethyl-4-[(E)-[4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-5-20-23-24-21(27)25(20)22-12-17-6-8-18(9-7-17)26-13-19-15(3)10-14(2)11-16(19)4/h6-12H,5,13H2,1-4H3,(H,24,27)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQSPBKRMLDNFI-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)
![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)
![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)





![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)